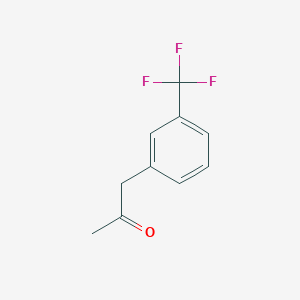

3-(Trifluoromethyl)phenylacetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHQCDCEBDRIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176320 | |

| Record name | 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21906-39-8 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21906-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021906398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(α,α,α-trifluoro-m-tolyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(α,α,α-Trifluoro-m-tolyl)-2-propanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX2CXD4DHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)phenylacetone: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 3-(Trifluoromethyl)phenylacetone. This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably fenfluramine. This document includes tabulated physicochemical and spectral data, detailed synthetic protocols, and a discussion of its primary applications in drug development. Visualizations of key synthetic and pharmacological pathways are provided to facilitate understanding.

Chemical Structure and Identification

This compound, also known as 1-(3-(trifluoromethyl)phenyl)propan-2-one, is an aromatic ketone. The structure consists of a phenyl ring substituted at the meta-position with a trifluoromethyl group, and an acetone moiety attached to the ring via a methylene bridge.

-

IUPAC Name: 1-[3-(Trifluoromethyl)phenyl]propan-2-one[1]

-

InChI Key: JPHQCDCEBDRIOL-UHFFFAOYSA-N[4]

-

Canonical SMILES: CC(=O)Cc1cccc(c1)C(F)(F)F[4]

-

Synonyms: m-(Trifluoromethyl)phenylacetone, 1-(3-Trifluoromethylphenyl)-2-propanone, m-(Trifluoromethyl)benzyl methyl ketone[2]

Physicochemical Properties

This compound is a clear yellow liquid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Appearance | Clear yellow liquid | [2] |

| Boiling Point | 89-90 °C at 0.5 mmHg | [2][4] |

| Density | 1.204 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.457 | [2][4] |

| Flash Point | 89 °C (192 °F) - closed cup | [4] |

| Vapor Pressure | 0.00322 mmHg at 25°C | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Summary |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available.[1] |

| Mass Spectrometry (MS) | Mass spectrum available. |

| Infrared (IR) Spectroscopy | IR spectrum available. |

Synthesis Protocols

This compound is primarily synthesized as an intermediate for further chemical transformations. A common laboratory and industrial synthesis route is outlined below.

Synthesis from 3-(Trifluoromethyl)aniline

A documented method for the preparation of 1-(3-trifluoromethyl)phenyl-propan-2-one involves the reaction of the diazonium salt of 3-trifluoromethylaniline with isopropenyl acetate.[5]

Experimental Protocol:

-

Diazotization: 3-(Trifluoromethyl)aniline (0.602 moles) is added to a cooled (10°C) mixture of water (220 mL) and 37% aqueous hydrochloric acid (180 g). An aqueous solution of sodium nitrite (0.612 moles in 50 mL of water) is then slowly added at 5°C. The reaction mixture is stirred for 30 minutes to form the diazonium salt.[5]

-

Coupling Reaction: In a separate flask, a mixture of water (800 mL), methanol (280 mL), cuprous chloride (0.015 moles), anhydrous sodium acetate (1.200 moles), and isopropenyl acetate (0.751 moles) is warmed to 40°C.[5]

-

Reaction Execution: The prepared diazonium salt solution is added to the warmed mixture over 30 minutes. The reaction temperature is allowed to rise to a maximum of 60°C and maintained with stirring for an additional 30 minutes.[5]

-

Work-up and Purification: The reaction mixture is cooled to 20°C, and heptane (350 mL) is added for extraction. The organic layer is separated, washed with water, and the crude product can be purified by forming a bisulfite complex or by vacuum distillation to yield 1-(3-trifluoromethyl)phenyl-propan-2-one.[5]

Caption: Synthesis of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of this compound and related compounds.

General GC-MS Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as ethyl acetate or methanol.

-

Instrumentation: A gas chromatograph equipped with a mass selective detector is used. A common setup would involve an HP-5890 GC coupled with an HP 5972 MSD or a similar system.[6]

-

GC Column: A 30 m x 0.25 mm i.d. column coated with a 0.25 µm film of 5% phenyl methyl polysiloxane (or similar) is suitable for separation.[6]

-

Carrier Gas: Helium is typically used as the carrier gas with a constant flow rate (e.g., 1 mL/min).

-

Injector and Oven Program: The injector temperature is set to 250°C. The oven temperature program can be optimized but a typical starting point is an initial temperature of 70°C held for 2 minutes, followed by a ramp to 280°C at 10-20°C/min.[6]

-

Mass Spectrometer: The MS is operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from 40 to 400 amu.

-

Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a known standard for identification.

Applications in Drug Development

The primary application of this compound is as a key precursor in the synthesis of pharmaceutically active compounds.

Synthesis of Fenfluramine

This compound is a crucial intermediate in the synthesis of fenfluramine, a medication used to treat seizures associated with specific epilepsy syndromes.[3] The synthesis proceeds via reductive amination.

Experimental Protocol for Reductive Amination:

-

Imine Formation: this compound is reacted with ethylamine to form the corresponding imine intermediate. This reaction is typically carried out in a suitable solvent like methanol.[7]

-

Reduction: The imine is then reduced to the secondary amine, fenfluramine. A common reducing agent for this step is sodium borohydride. The reaction is typically performed at a controlled temperature (e.g., 0-15°C).[7][8]

-

Work-up and Isolation: After the reaction is complete, the product is worked up by extraction and purified, often by forming a hydrochloride salt.

References

- 1. Fenfluramine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. CA2205694A1 - Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Fenfluramine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Synthesis and Discovery of 3-(Trifluoromethyl)phenylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenylacetone, a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and discusses its discovery and applications. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Core Compound Information

This compound, systematically named 1-(3-(trifluoromethyl)phenyl)propan-2-one, is an aromatic ketone. The presence of a trifluoromethyl group on the phenyl ring makes it a valuable precursor in the synthesis of various pharmaceutical agents, as this moiety can significantly alter the metabolic stability and lipophilicity of a molecule.[1] It is primarily used as a synthetic intermediate for producing compounds like (±)-[1-(3-trifluoromethyl)phenyl]-2-propylamine and N-{2-[1-methyl-2-(3-trifluoromethylphenyl]}-aminoethanol through reductive amination.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 21906-39-8[1] |

| Molecular Formula | C₁₀H₉F₃O[1] |

| Molecular Weight | 202.17 g/mol [1] |

| Appearance | Clear yellow liquid[1] |

| Boiling Point | 89-90 °C at 0.5 mm Hg[1] |

| Density | 1.204 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.457[1] |

| Flash Point | 192 °F (89 °C)[1] |

| Storage | Refrigerator[1] |

Discovery and Historical Context

While the precise first synthesis of this compound is not prominently documented in early chemical literature, its utility as a key intermediate became evident with the advancement of fluorinated pharmaceuticals. Patent literature, such as Canadian patent CA2205694A1 filed in the late 1990s, highlights its importance in the synthesis of anorectic drugs like fenfluramine.[3] The development of this and similar fluorinated phenylacetones is intrinsically linked to the broader field of medicinal chemistry, where the introduction of fluorine atoms is a common strategy to enhance the pharmacological properties of drug candidates.

Synthesis Methodology

A well-documented and efficient method for the synthesis of this compound involves the diazotization of 3-trifluoromethylaniline followed by a copper-catalyzed reaction with isopropenyl acetate.

Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from Canadian patent CA2205694A1.[3]

Materials and Reagents:

-

3-Trifluoromethylaniline (m-trifluoromethylaniline)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 30% w/w)

-

Isopropenyl acetate

-

Cuprous or cupric salt (e.g., CuCl)

-

Methanol

-

Water

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Diazonium Salt Formation:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, combine 220 mL of water and 145 mL of 30% (w/w) aqueous hydrochloric acid.

-

Cool the mixture to 10°C in an ice bath.

-

Slowly add 97 g (0.602 moles) of 3-trifluoromethylaniline.

-

While maintaining the temperature at 5°C, add a solution of 42.2 g (0.612 moles) of sodium nitrite in 150 mL of water dropwise.

-

Stir the resulting mixture for 30 minutes to ensure the complete formation of the 3-trifluoromethylphenyl diazonium salt.[3]

-

-

Reaction with Isopropenyl Acetate:

-

In a separate flask, prepare a mixture of 800 mL of water, 280 mL of methanol, and a catalytic amount of a cuprous or cupric salt.

-

Warm this mixture to 40°C.

-

Slowly add the previously prepared diazonium salt solution to the warmed mixture over 30 minutes.[3]

-

-

Work-up and Purification:

-

Upon completion of the reaction, extract the crude product with a suitable organic solvent.

-

The crude product can be purified either by forming a bisulfite complex or, more directly, by vacuum distillation.

-

Distill the crude product under vacuum, collecting the fraction at 98-102°C and 10 mm Hg.

-

This method yields approximately 72 g of pure this compound, corresponding to a 59.1% yield based on the starting aniline.[3]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

The structural confirmation of this compound is achieved through standard spectroscopic methods.

Table 2: Spectroscopic Data Summary

| Technique | Key Features and Data |

| Infrared (IR) Spectroscopy | Provides information on functional groups. Characteristic absorptions are expected for the C=O (ketone), C-F (trifluoromethyl), and aromatic C-H and C=C bonds. |

| ¹³C NMR Spectroscopy | Confirms the carbon skeleton. Expected signals include those for the carbonyl carbon (~205 ppm), the trifluoromethyl carbon (quartet), and distinct aromatic and aliphatic carbons. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 202. Characteristic fragments would arise from the loss of the acetyl group and cleavage of the benzyl-carbonyl bond. |

Role in Pharmaceutical Synthesis

The primary application of this compound is as a precursor in reductive amination reactions to form substituted phenylethylamines, a common scaffold in many pharmaceutical drugs.

Logical Relationship Diagram: Reductive Amination

Caption: The role of this compound in drug synthesis.

References

Spectroscopic Profile of 3-(Trifluoromethyl)phenylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Trifluoromethyl)phenylacetone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.520 | m | Aromatic CH |

| 7.460 | m | Aromatic CH |

| 7.450 | m | Aromatic CH |

| 7.381 | m | Aromatic CH |

| 3.781 | s | CH₂ |

| 2.196 | s | CH₃ |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 205.9 | C=O |

| 135.2 | Aromatic C |

| 132.8 | Aromatic CH |

| 131.0 (q, J=32.2 Hz) | Aromatic C-CF₃ |

| 129.2 | Aromatic CH |

| 126.2 (q, J=3.8 Hz) | Aromatic CH |

| 124.0 (q, J=272.3 Hz) | CF₃ |

| 123.7 (q, J=3.8 Hz) | Aromatic CH |

| 50.0 | CH₂ |

| 29.2 | CH₃ |

Solvent: CDCl₃, Instrument Frequency: 100.4 MHz. Data sourced from spectral database analysis.

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 - 2850 | Medium | C-H stretch (aromatic and aliphatic) |

| 1725 | Strong | C=O stretch (ketone) |

| 1610, 1590, 1480 | Medium-Weak | C=C stretch (aromatic) |

| 1325 | Strong | C-F stretch (trifluoromethyl group) |

| 1160, 1120 | Strong | C-F stretch (trifluoromethyl group) |

| 790, 700 | Strong | C-H bend (aromatic) |

Data interpreted from typical absorption regions for the functional groups present.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 43.0 | 100.0 | [CH₃CO]⁺ |

| 159.0 | 10.7 | [M - CH₃CO]⁺ |

| 202.0 | 2.5 | [M]⁺ (Molecular Ion) |

| 183.0 | 3.9 | [M - F]⁺ |

| 109.0 | 5.0 | [C₇H₄F]⁺ |

| 91.0 | 1.2 | [C₇H₇]⁺ |

| 63.0 | 2.3 | |

| 39.0 | 1.7 |

Ionization Mode: Electron Ionization (EI) at 75 eV

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then filtered into a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30) is used.

-

Number of Scans: 16 to 32 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

-

Spectral Width: The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition:

-

Mode: The analysis is performed in transmission mode.

-

Background Scan: A background spectrum of the clean salt plates is recorded.

-

Sample Scan: The spectrum of the sample is then recorded.

-

Spectral Range: The typical mid-IR range of 4000-400 cm⁻¹ is scanned.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification prior to analysis. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injector Temperature: The injector temperature is set to a value that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Program: A temperature gradient is programmed to ensure good separation of the analyte from any impurities.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) is used with a standard electron energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Scan Range: The mass range is typically set from m/z 35 to 500 to detect the molecular ion and significant fragments.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Data Integration for Structural Elucidation.

References

An In-depth Technical Guide to the Theoretical Properties and Computational Studies of 3-(Trifluoromethyl)phenylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties and computational analysis of 3-(Trifluoromethyl)phenylacetone, a key intermediate in the synthesis of pharmaceuticals and a notable organocatalyst. This document consolidates available physicochemical data, spectroscopic information, and detailed experimental protocols. Furthermore, it delves into the computational examination of its electronic structure and reactivity, offering valuable insights for researchers in medicinal chemistry and materials science. Visualizations of reaction pathways and experimental workflows are provided to enhance understanding.

Introduction

This compound, also known as 1-(3-(trifluoromethyl)phenyl)propan-2-one, is an aromatic ketone of significant interest in organic synthesis.[1][2][3] Its structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that enhance its utility as a synthetic building block.[4] The trifluoromethyl group is a common motif in many pharmaceutical compounds due to its ability to improve metabolic stability and binding affinity.[4] Consequently, this compound serves as a crucial precursor in the production of various biologically active molecules.[5]

Beyond its role as a synthetic intermediate, this compound has been identified as a chiral iminium-type organocatalyst, effective in promoting asymmetric organic reactions for the synthesis of chiral amines and hydroxyl groups.[3][5] This dual functionality makes it a versatile tool for chemists engaged in drug discovery and development. This guide aims to provide a detailed technical resource on the theoretical and computational aspects of this compound, alongside practical experimental information.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.[1][2][4][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉F₃O | [1][4] |

| Molecular Weight | 202.17 g/mol | [1] |

| CAS Number | 21906-39-8 | [1][2] |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 89-90 °C at 0.5 mmHg | [2] |

| Density | 1.204 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.457 | [2] |

| Flash Point | 192 °F (89 °C) | [1] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. While a comprehensive public database of its spectra is limited, available data for ¹H and ¹³C NMR are presented below.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected signals would correspond to the aromatic protons, the methylene protons adjacent to the carbonyl group, and the methyl protons of the acetone moiety.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon, the carbons of the phenyl ring (including the carbon attached to the trifluoromethyl group), the methylene carbon, and the methyl carbon.[7]

Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.[8]

Experimental Protocols

This compound is a key starting material in multi-step syntheses. One of its most notable applications is in the synthesis of Fenfluramine, an appetite suppressant. The following section details a representative experimental protocol for the reductive amination of this compound.

Synthesis of (±)-[1-(3-trifluoromethyl)phenyl]-2-propylamine via Reductive Amination

This protocol is a general representation of a reductive amination reaction and may require optimization based on specific laboratory conditions.[6][9]

Materials:

-

This compound

-

Amine source (e.g., ammonia, ammonium acetate, or a primary amine)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Acid catalyst (optional, e.g., acetic acid)

Procedure:

-

Dissolve this compound and the amine source in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

If necessary, add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate.

-

Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation.

-

Slowly add the reducing agent to the reaction mixture. The reaction may be exothermic, so cooling in an ice bath might be necessary.

-

Allow the reaction to proceed at room temperature with continuous stirring until completion (monitoring by TLC or GC-MS is recommended).

-

Quench the reaction by carefully adding water or a suitable quenching agent.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the desired amine.

Computational Studies

While specific computational studies on this compound are not extensively published, we can infer its theoretical properties based on Density Functional Theory (DFT) calculations performed on analogous molecules, such as other trifluoromethyl-substituted aromatic compounds.

Molecular Geometry and Conformational Analysis

The structure of this compound consists of a phenyl ring substituted with a trifluoromethyl group at the meta position and an acetone moiety. The molecule possesses conformational flexibility, primarily around the single bonds connecting the phenyl ring to the methylene group and the methylene group to the carbonyl carbon. Computational methods like DFT can be employed to determine the most stable conformers and the energy barriers between them.

Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electron distribution in the phenyl ring.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylacetone.

Molecular Electrostatic Potential (MEP): The MEP surface illustrates the charge distribution on the molecule and is useful for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials (blue) around the hydrogen atoms.

Vibrational Analysis

Computational vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. The calculated frequencies can be compared with experimental data to confirm the molecular structure and assign vibrational modes. Key vibrational modes would include the C=O stretch of the ketone, C-F stretches of the trifluoromethyl group, and various vibrations of the aromatic ring.

Signaling Pathways and Logical Relationships

Reductive Amination Pathway

The reductive amination of this compound is a fundamental transformation in the synthesis of many pharmaceutical agents. The process involves two key steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.

Role as a Chiral Iminium-Type Organocatalyst

This compound can act as a precursor to a chiral organocatalyst. In the presence of a chiral amine, it can form a chiral iminium ion. This iminium ion can then activate a substrate towards nucleophilic attack in an asymmetric fashion.

Conclusion

This compound is a molecule of considerable importance in synthetic and medicinal chemistry. Its theoretical properties, driven by the electron-withdrawing nature of the trifluoromethyl group, make it a reactive and versatile building block. This guide has summarized its key physicochemical and spectroscopic data, provided a detailed experimental protocol for its application in synthesis, and explored its computational characteristics. The provided diagrams of its reaction pathways and potential catalytic cycles offer a visual aid to understanding its chemical behavior. For researchers and professionals in drug development, a thorough understanding of the properties of this compound is invaluable for the rational design and synthesis of novel therapeutic agents. Further dedicated computational and experimental studies on this compound are warranted to fully elucidate its potential in various chemical applications.

References

- 1. Cas 21906-39-8,this compound | lookchem [lookchem.com]

- 2. This compound | 21906-39-8 [chemicalbook.com]

- 3. This compound | 21906-39-8 | FT05741 [biosynth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy this compound | 21906-39-8 [smolecule.com]

- 6. This compound CAS#: 21906-39-8 [m.chemicalbook.com]

- 7. This compound(21906-39-8) 13C NMR spectrum [chemicalbook.com]

- 8. This compound(21906-39-8) MS [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Reactivity and electronic effects of the trifluoromethyl group in ketones

An In-depth Technical Guide on the Reactivity and Electronic Effects of the Trifluoromethyl Group in Ketones

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into organic molecules, particularly ketones, has become a cornerstone of modern medicinal chemistry and materials science. Trifluoromethyl ketones (TFMKs) are not merely fluorinated analogues of their hydrocarbon counterparts; they possess a unique combination of electronic and steric properties that profoundly influence their reactivity and biological interactions.[1][2] This guide provides a comprehensive overview of the core principles governing the behavior of TFMKs, supported by quantitative data, detailed experimental protocols, and conceptual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Principles: Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[2][3] This property is the primary driver of the unique reactivity observed in trifluoromethyl ketones.

-

Inductive Effect: Fluorine is the most electronegative element, and the cumulative inductive effect of three fluorine atoms creates a strong dipole, pulling electron density away from the rest of the molecule. This effect is transmitted through the sigma bonds, making the adjacent carbonyl carbon exceptionally electron-deficient (electrophilic).[1][3]

-

Enhanced Electrophilicity: The strong electron-withdrawing nature of the CF₃ group significantly enhances the electrophilicity of the carbonyl carbon.[4] This makes TFMKs highly susceptible to nucleophilic attack, a characteristic central to their function as enzyme inhibitors.

-

Carbonyl Hydration: A direct consequence of their high electrophilicity is the pronounced tendency of TFMKs to form stable hydrates (gem-diols) in aqueous environments. Unlike typical ketones where the hydration equilibrium lies far to the left (favoring the ketone), the equilibrium for many TFMKs favors the hydrate form.[5] This hydrate is often the biologically active species, acting as a transition-state analogue.[6]

-

C-F Bond Strength and Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which imparts significant metabolic stability to molecules containing a CF₃ group. This increased resistance to oxidative metabolism by enzymes like cytochrome P450 can lead to longer drug half-lives and improved pharmacokinetic profiles.[1]

-

Lipophilicity: The CF₃ group is also highly lipophilic, which can enhance a molecule's ability to permeate cell membranes—a critical factor for drug absorption and cellular uptake.[1][7]

Visualization of Electronic Effects

Caption: Inductive electron withdrawal by the CF₃ group enhances the electrophilicity of the carbonyl carbon.

Reactivity and Applications in Drug Development

The unique electronic properties of TFMKs directly translate into their reactivity profile, which has been extensively leveraged in drug design, particularly for enzyme inhibition.

Transition-State Analogue Inhibition

TFMKs are potent reversible inhibitors for a variety of enzymes, most notably hydrolases like esterases, proteases, and lipases.[4] Their mechanism of action relies on their ability to mimic the tetrahedral transition state of substrate hydrolysis.

-

Nucleophilic Attack: A nucleophilic residue in the enzyme's active site (e.g., the hydroxyl group of serine) attacks the highly electrophilic carbonyl carbon of the TFMK.[4]

-

Formation of a Stable Adduct: This attack forms a stable, tetrahedral hemiketal or hemiacetal adduct.[4] This adduct is structurally analogous to the unstable transition state of the natural substrate's hydrolysis.

-

Reversible Inhibition: Because this adduct is significantly more stable than the true transition state, it effectively "traps" the enzyme, preventing it from processing its natural substrate. The inhibition is typically reversible.[4]

Aromatic trifluoromethyl ketones have also been characterized as novel "warheads" for designing covalently reversible kinase inhibitors that target non-catalytic cysteine residues.[8]

Visualization of Enzyme Inhibition

Caption: TFMKs inhibit serine hydrolases by forming a stable, reversible tetrahedral adduct.

Quantitative Data

The physicochemical properties of TFMKs differ significantly from their non-fluorinated analogues.

Table 1: Physicochemical Properties of Methyl Trifluoromethyl Ketone vs. Acetone

| Property | Methyl Trifluoromethyl Ketone (C₃H₃F₃O) | Acetone (C₃H₆O) | Reference(s) |

| Molar Mass | 112.05 g/mol | 58.08 g/mol | [9] |

| Boiling Point | 22 °C | 56 °C | [9] |

| Vapor Pressure | 728.0 mmHg | ~233 mmHg (at 25°C) | [9] |

| Hydration | Equilibrium favors hydrate | Equilibrium favors ketone | [5] |

Table 2: Biological Activity of Selected Trifluoromethyl Ketone Inhibitors

| Inhibitor | Target Enzyme | IC₅₀ Value | Reference(s) |

| Palmityl Trifluoromethyl Ketone (PTK) | Ca²⁺-independent phospholipase A₂ (iPLA₂) | 3.8 µM | [10] |

| Arachidonyl Trifluoromethyl Ketone (ATK) | Ca²⁺-independent phospholipase A₂ (iPLA₂) | 15 µM | [10] |

Experimental Protocols

The synthesis of TFMKs is a critical area of research, with numerous methods developed to access these valuable compounds.

Protocol 1: Synthesis of TFMKs from Carboxylic Acids

This procedure details the conversion of a secondary (α-branched) carboxylic acid to the corresponding trifluoromethyl ketone, a method that avoids the prior formation of an acid chloride.[11]

Materials:

-

Secondary carboxylic acid (e.g., 3,3-dimethylacrylic acid)

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine

-

Toluene (solvent)

-

Nitrogen atmosphere

-

Three-neck round-bottom flask equipped with a thermocouple, gas inlet, and rubber septa

Procedure:

-

To a stirred slurry of the carboxylic acid (1.0 equiv) in toluene, add trifluoroacetic anhydride (4.5 equiv).

-

Add pyridine (6.0 equiv) dropwise via syringe, ensuring the internal temperature of the reaction mixture does not exceed 40 °C due to the exothermic reaction.

-

Heat the reaction mixture using a heating mantle for 4 hours, maintaining an internal temperature of 100 °C for secondary acids (60-65 °C for primary acids).[11]

-

Cool the reaction mixture to 2 °C in an ice-water bath.

-

Proceed with aqueous workup and purification (e.g., column chromatography) to isolate the trifluoromethyl ketone product.

Protocol 2: Nucleophilic Trifluoromethylation of Esters

This method utilizes fluoroform (HCF₃) as the trifluoromethyl source for the synthesis of TFMKs from various methyl esters.[6]

Materials:

-

Methyl ester substrate (1.0 equiv)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (3.0 equiv)

-

Triglyme (solvent)

-

Fluoroform (HCF₃) gas

-

Schlenk flask under an argon atmosphere

Procedure:

-

Dissolve the methyl ester substrate in triglyme in a Schlenk flask under an argon atmosphere.

-

Cool the solution to -40 °C using an acetone/liquid N₂ bath.

-

Add KHMDS to the solution and stir for 10 minutes.

-

Bubble fluoroform gas through the stirred solution for 30 minutes while maintaining the temperature at -40 °C.

-

After the introduction of HCF₃, allow the reaction mixture to stir for an additional 1.5 hours at -40 °C.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify via flash column chromatography to yield the desired trifluoromethyl ketone.

Visualization of a Synthetic Workflow

Caption: Workflow for the synthesis of TFMKs from methyl esters using fluoroform.

Conclusion

The trifluoromethyl group exerts profound electronic effects that define the reactivity of trifluoromethyl ketones. Its strong electron-withdrawing nature renders the carbonyl carbon highly electrophilic, facilitating nucleophilic additions and enabling the design of potent transition-state analogue enzyme inhibitors.[3][4] Furthermore, the inherent properties of the CF₃ group, such as metabolic stability and lipophilicity, make TFMKs exceptionally valuable building blocks in drug discovery and development.[1][2] A thorough understanding of these core principles is essential for scientists aiming to harness the unique potential of this powerful functional group.

References

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl trifluoromethyl ketone | C3H3F3O | CID 9871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

3-(Trifluoromethyl)phenylacetone: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 3-(Trifluoromethyl)phenylacetone as a pivotal building block in modern organic synthesis. The presence of the trifluoromethyl group imparts unique electronic properties, enhancing the metabolic stability and lipophilicity of target molecules, making this ketone a valuable precursor in the synthesis of pharmacologically active compounds.[1][2][3] This guide provides a detailed overview of its properties, key synthetic applications with experimental protocols, and the significance of the trifluoromethylphenyl moiety in medicinal chemistry.

Physicochemical and Spectroscopic Data

This compound is a clear, yellow liquid at room temperature.[4] Its key physical and spectroscopic properties are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 21906-39-8 | [4] |

| Molecular Formula | C₁₀H₉F₃O | [4] |

| Molecular Weight | 202.17 g/mol | [4] |

| Appearance | Clear yellow liquid | [4] |

| Boiling Point | 89-90 °C at 0.5 mmHg | [4] |

| Density | 1.204 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.457 | [4] |

| Flash Point | 192 °F (89 °C) | [4] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 2.22 (s, 3H), 3.84 (s, 2H), 7.45-7.55 (m, 4H) | [5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 29.2, 50.1, 123.9 (q, J=3.8 Hz), 124.2 (q, J=272.5 Hz), 125.7 (q, J=3.8 Hz), 129.2, 130.9 (q, J=32.2 Hz), 132.8, 135.2, 205.2 | [2][3] |

| Infrared (IR) | ν (cm⁻¹): 1725 (C=O), 1330 (C-F), 1160 (C-F), 1120 (C-F) | [6] |

| Mass Spectrometry (MS) | m/z: 202 (M+), 159, 145, 115, 91 | [1] |

Core Application: Reductive Amination in Pharmaceutical Synthesis

The primary synthetic utility of this compound lies in its role as a precursor for the synthesis of substituted phenethylamines, a scaffold present in numerous pharmaceutical agents. The most prominent application is in the synthesis of Fenfluramine, an appetite suppressant that has also found new life in the treatment of rare forms of epilepsy.[7]

The general workflow for this transformation involves the formation of an imine intermediate with a primary amine, followed by in-situ reduction to the corresponding secondary amine.

References

- 1. This compound(21906-39-8) MS [m.chemicalbook.com]

- 2. This compound(21906-39-8) 13C NMR [m.chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Cas 21906-39-8,this compound | lookchem [lookchem.com]

- 5. This compound(21906-39-8) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(21906-39-8) IR Spectrum [m.chemicalbook.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

The Core Structure-Activity Relationship of 3-(Trifluoromethyl)phenylacetone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenylacetone is a versatile chemical intermediate that serves as a crucial starting material for the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group at the meta-position of the phenyl ring significantly influences the physicochemical properties of its derivatives, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of compounds derived from this compound, focusing on three major classes: PERK inhibitors, trifluoromethyl-substituted methcathinones, and fenfluramine analogs. This document summarizes quantitative data, details experimental protocols, and provides visual diagrams of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.

PERK Inhibitors Derived from 3-(Trifluoromethyl)phenylacetyl Scaffold

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a key mediator of the unfolded protein response (UPR), a cellular stress response pathway. The 3-(trifluoromethyl)phenylacetyl moiety has been identified as a critical component in a series of potent and selective PERK inhibitors, most notably GSK2606414 and its analogs.

Structure-Activity Relationship (SAR)

The SAR studies on this class of compounds have revealed several key features essential for potent PERK inhibition. The 3-(trifluoromethyl)phenylacetyl group optimally occupies a hydrophobic pocket in the ATP-binding site of PERK.

| Compound | R Group | PERK IC50 (nM) | RIPK1 IC50 (nM) | Reference |

| GSK2606414 | H | 0.4 | 7.3 | |

| GSK2656157 | F | <0.4 | 1.9 | [1] |

| Analog 22 | 4-pyridyl | >5000 | 1.1 | [2] |

| Analog 34 | 4-CF3-phenyl | >5000 | 1.1 | [2] |

| Analog 33 | 4-CH3-phenyl | >5000 | >1000 | [2] |

Table 1: SAR data for PERK and RIPK1 inhibitors incorporating the 3-(trifluoromethyl)phenylacetyl moiety.

The data highlights that while the 3-(trifluoromethyl)phenylacetyl group is a constant feature in these potent inhibitors, modifications on the other side of the molecule can dramatically shift the selectivity between PERK and another kinase, RIPK1. For instance, the introduction of a 4-pyridyl or a 4-trifluoromethylphenyl group (analogs 22 and 34) completely abrogates PERK activity while retaining potent RIPK1 inhibition[2]. This demonstrates the utility of the 3-(trifluoromethyl)phenylacetyl scaffold in developing highly selective kinase inhibitors.

Signaling Pathway

PERK is a transmembrane protein located in the endoplasmic reticulum. Upon ER stress, PERK dimerizes and autophosphorylates, activating its kinase domain. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis but also the preferential translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in apoptosis, such as CHOP. GSK2606414 acts as an ATP-competitive inhibitor, preventing the autophosphorylation of PERK and thereby blocking the downstream signaling cascade.

Experimental Protocols

This assay measures the ability of a compound to inhibit the phosphorylation of eIF2α by PERK.

-

Reagents: Recombinant GST-tagged cytoplasmic domain of human PERK, recombinant 6-His-tagged full-length human eIF2α, ATP, and the test compound.

-

Procedure:

-

Incubate the PERK enzyme with various concentrations of the test compound in a 96-well plate.

-

Initiate the kinase reaction by adding eIF2α and ATP.

-

After incubation, quantify the level of phosphorylated eIF2α using an immunoassay format like ELISA or a fluorescence-based method (e.g., LanthaScreen).[3]

-

This assay determines the compound's ability to inhibit PERK activation within a cellular context.

-

Cell Line: Human cell line, such as A549 lung carcinoma cells.

-

Procedure:

-

Pre-incubate cells with varying concentrations of the test compound.

-

Induce ER stress using an agent like thapsigargin or tunicamycin.

-

Lyse the cells and measure the level of PERK autophosphorylation (p-PERK) by Western blot or ELISA using an antibody specific to the phosphorylated form of PERK.[3][4]

-

Trifluoromethyl-Substituted Methcathinone Analogs

Methcathinone is a psychoactive stimulant that acts on monoamine transporters. The introduction of a trifluoromethyl group on the phenyl ring of methcathinone, a close analog of this compound, significantly alters its potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Structure-Activity Relationship (SAR)

The position of the trifluoromethyl group on the phenyl ring is a critical determinant of the pharmacological profile of these analogs.

| Compound | Position of CF3 | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |

| Methcathinone | - | 30 ± 4 | 24 ± 3 | 3340 ± 200 | 27 ± 3 | 47 ± 5 | 248 ± 20 | [5][6][7][8] |

| 2-TFMAP | 2 | 26000 ± 2000 | 148 ± 15 | 29000 ± 3000 | 10800 ± 900 | 6400 ± 500 | >50000 | [5] |

| 3-TFMAP | 3 | 12000 ± 1000 | 410 ± 40 | 330 ± 30 | 4500 ± 400 | 2900 ± 300 | 380 ± 40 | [5] |

| 4-TFMAP | 4 | 57000 ± 5000 | 155 ± 15 | 320 ± 30 | 10800 ± 900 | 2800 ± 300 | 350 ± 30 | [5][8] |

Table 2: In vitro activity of trifluoromethyl-substituted methcathinone analogs at monoamine transporters. IC50 values represent uptake inhibition, and EC50 values represent substrate-induced release.

The SAR data reveals that substitution at the 3- or 4-position with a trifluoromethyl group dramatically increases potency at SERT while decreasing activity at DAT and NET, leading to a shift towards SERT selectivity[5]. In contrast, a 2-trifluoromethyl substitution is detrimental to activity at all three transporters[5].

Experimental Protocols

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporter.

-

Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.

-

Reagents: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin, and test compounds.

-

Procedure:

-

Plate the transporter-expressing cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of the test compound.

-

Add the respective radiolabeled monoamine and incubate.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the IC50 value from the dose-response curve.[9]

-

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled substrate from cells expressing the transporter.

-

Cell Lines: As above.

-

Reagents: [3H]MPP+ (for DAT and NET) or [3H]serotonin (for SERT), and test compounds.

-

Procedure:

-

Plate the cells and pre-load them with the appropriate radiolabeled substrate.

-

Wash the cells to remove the extracellular substrate.

-

Add various concentrations of the test compound and incubate.

-

Collect the supernatant and measure the amount of released radioactivity.

-

Calculate the EC50 value from the dose-response curve.[9]

-

Fenfluramine and Analogs

This compound is a key starting material for the synthesis of fenfluramine, a serotonin-releasing agent that was previously used as an appetite suppressant.

Synthesis and Biological Activity

Fenfluramine is synthesized from this compound via reductive amination with ethylamine[6][10]. The biological activity of fenfluramine is primarily attributed to its ability to release serotonin from vesicular stores and inhibit its reuptake. This leads to an increase in serotonergic neurotransmission.

While extensive SAR studies on a series of analogs derived directly from this compound are not as prevalent as for the other classes, the known metabolism of fenfluramine provides insight into active derivatives. The major active metabolite is norfenfluramine, which is formed by N-deethylation. Norfenfluramine is also a potent serotonin-releasing agent.

Reductive Amination for Fenfluramine Synthesis

Conclusion

This technical guide has provided a comprehensive overview of the structure-activity relationships of compounds derived from this compound. The versatility of this chemical scaffold is evident in its application for developing potent and selective PERK inhibitors, modulating the activity of monoamine transporters in methcathinone analogs, and serving as a key precursor for the synthesis of fenfluramine. The detailed experimental protocols and visual diagrams of signaling pathways and workflows are intended to aid researchers in the design and execution of their own studies in the pursuit of novel therapeutics. The insights gathered from the SAR of these distinct compound classes underscore the significant impact of the 3-(trifluoromethyl)phenyl moiety in medicinal chemistry and drug discovery.

References

- 1. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shulginresearch.net [shulginresearch.net]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)phenylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 3-(Trifluoromethyl)phenylacetone, a versatile intermediate compound utilized in the synthesis of various pharmaceutical and agrochemical products.[1] The inclusion of a trifluoromethyl group significantly influences the compound's biological activity and efficacy, making a thorough understanding of its physical characteristics essential for its application in research and development.[1]

Core Physical Properties

This compound is a clear, yellow liquid at room temperature.[2] The following table summarizes its key physical properties as reported in the literature.

| Physical Property | Value | Conditions |

| Boiling Point | 89-90 °C | at 0.5 mm Hg[2][3][4] |

| 88-89 °C | [1] | |

| Density | 1.204 g/mL | at 25 °C[2][3][4] |

| 1.22 g/mL | [1] | |

| 1.204 g/cm³ | [5] | |

| Refractive Index | n20/D 1.457 | [2][3][4] |

| Flash Point | 192 °F (89 °C) | closed cup[2][3] |

Experimental Protocols

The following sections detail standardized laboratory methodologies for determining the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point: Capillary Method

The capillary method is a common and efficient technique for determining the boiling point of a small liquid sample.[6][7]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube, sealed at one end

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

The capillary tube is placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[6] This occurs when the vapor pressure of the sample equals the atmospheric pressure.[7]

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[8][9]

Apparatus:

-

Graduated cylinder or pycnometer

-

Analytical balance

-

Thermometer

-

Sample of this compound

Procedure:

-

An empty, clean, and dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.[8][10]

-

A specific volume of the liquid sample is carefully added to the graduated cylinder. The volume is recorded by observing the bottom of the meniscus.[8]

-

The graduated cylinder containing the liquid is reweighed, and the combined mass is recorded.[8][10]

-

The temperature of the liquid is measured and recorded, as density is temperature-dependent.[8]

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is then calculated using the formula: Density = Mass / Volume.[11]

Visualized Workflow

The following diagram illustrates a general experimental workflow for the determination of the physical properties of a liquid sample.

Caption: Workflow for determining physical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 21906-39-8,this compound | lookchem [lookchem.com]

- 3. 3-(三氟甲基)苯基丙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 21906-39-8 [m.chemicalbook.com]

- 5. This compound | 21906-39-8 | FT05741 [biosynth.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. wjec.co.uk [wjec.co.uk]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility Characteristics of 3-(Trifluoromethyl)phenylacetone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Trifluoromethyl)phenylacetone, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Understanding the solubility of this compound in different organic solvents is crucial for its application in drug development, process optimization, and formulation. This document details the theoretical basis of its solubility, experimental protocols for its determination, and a summary of its solubility profile.

Introduction to this compound

This compound, with the chemical formula C₁₀H₉F₃O, is an aromatic ketone containing a trifluoromethyl group.[1] This electron-withdrawing group significantly influences the molecule's physicochemical properties, including its reactivity and solubility in various organic solvents.[3] It is primarily utilized as a synthetic intermediate in the production of pharmaceuticals, highlighting the importance of its solubility characteristics in reaction kinetics, purification, and formulation.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The presence of both a polar carbonyl group and a largely nonpolar trifluoromethylphenyl group in this compound results in a moderate polarity, suggesting its solubility will vary across a range of organic solvents.

The trifluoromethyl group is known to enhance the lipophilicity of molecules, which can, in turn, affect their solubility in organic solvents. Computational models such as COSMO-RS (Conductor-like Screening Model for Real Solvents) and group contribution methods like UNIFAC can be employed to predict the solubility of such compounds in various solvents, providing valuable insights for solvent screening and process development.[4][5][6][7][8][9]

Quantitative Solubility Data

For illustrative purposes, the following table presents hypothetical solubility data based on these qualitative descriptions and the known solubility of structurally similar compounds, such as 3'-(Trifluoromethyl)acetophenone, which has a reported water solubility of 620 mg/L at 25°C.[10] It is crucial to note that the values presented in Table 1 are estimates and should be experimentally verified for any practical application.

Table 1: Estimated Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility ( g/100 mL) | Qualitative Description |

| n-Hexane | 1.88 | < 0.1 | Insoluble |

| Toluene | 2.38 | 1 - 5 | Sparingly Soluble |

| Dichloromethane | 9.08 | 10 - 20 | Soluble |

| Ethyl Acetate | 6.02 | 5 - 15 | Moderately Soluble |

| Acetone | 20.7 | > 20 | Very Soluble |

| Ethanol | 24.5 | > 20 | Very Soluble |

| Methanol | 32.7 | > 20 | Very Soluble |

| Water | 80.1 | < 0.1 | Insoluble |

Disclaimer: The data in this table are illustrative estimates and have not been determined experimentally. Experimental verification is required for accurate and reliable solubility values.

Experimental Protocol for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a liquid solute in a solvent.[11][12][13][14][15] The following is a detailed protocol for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance (± 0.1 mg)

-

Positive displacement micropipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and appropriate glassware for standard preparation.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An excess is confirmed by the presence of a separate phase of the solute after equilibration.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure equilibrium is reached.[11]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase) using a positive displacement micropipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets of the solute.

-

-

Analysis:

-

Accurately weigh the filtered aliquot.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC).

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample using the chosen analytical method.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original undiluted aliquot, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its structural features suggest a solubility profile that favors polar aprotic and protic organic solvents. The provided experimental protocol offers a robust methodology for researchers to determine precise solubility values, which are essential for the effective use of this important synthetic intermediate in pharmaceutical research and development. It is recommended that experimental determination of solubility be conducted for each specific solvent system and temperature relevant to the intended application.

References

- 1. This compound 97 21906-39-8 [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 21906-39-8 | FT05741 [biosynth.com]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. COSMO-RS - Wikipedia [en.wikipedia.org]

- 7. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. scm.com [scm.com]

- 10. chembk.com [chembk.com]

- 11. quora.com [quora.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

Thermal Stability and Degradation Profile of 3-(Trifluoromethyl)phenylacetone: A Technical Guide

Introduction

3-(Trifluoromethyl)phenylacetone is a specialty chemical widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly influences the molecule's chemical and physical properties, including its stability. Understanding the thermal stability and degradation profile of this compound is critical for ensuring safe handling, storage, and processing, as well as for predicting its behavior in various reaction conditions and its environmental fate. This technical guide provides an in-depth analysis of the expected thermal behavior of this compound, outlines standard experimental protocols for its assessment, and proposes a plausible degradation pathway.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉F₃O | [1][2] |

| Molecular Weight | 202.17 g/mol | [1][2] |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 89-90 °C at 0.5 mm Hg | [1][3] |

| Density | 1.204 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.457 | [1][3] |

| Flash Point | 192 °F (89 °C) - closed cup | [1][3] |

| CAS Number | 21906-39-8 | [1][2] |

Thermal Stability and Degradation

The thermal stability of organic molecules is intrinsically linked to their bond energies. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which generally imparts high thermal stability to fluorinated compounds.[4] However, the overall stability of this compound will also depend on the weaker bonds within the molecule, such as the C-C and C-H bonds of the acetone moiety and the phenyl ring.

Degradation is expected to initiate at the weakest points in the molecule under thermal stress. For aryl ketones, this can involve cleavage of the bond between the carbonyl group and the adjacent methylene group or reactions involving the aromatic ring. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and degradation pathways of the phenyl ring.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about thermal decomposition and stability.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. A flow rate of 20-50 mL/min is common. To study oxidative stability, a similar experiment can be performed in an air or oxygen atmosphere.

-

Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range relevant to the expected decomposition, for instance, from ambient temperature to 600 °C.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. Key parameters to be determined include:

-

Onset Temperature of Decomposition (T_onset): The temperature at which significant weight loss begins.

-

Temperature of Maximum Rate of Decomposition (T_max): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere with a flow rate of 20-50 mL/min.

-

Temperature Program: The sample is heated at a controlled rate, typically 10 °C/min, over a desired temperature range. The range should encompass expected transitions like boiling and decomposition.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Key information obtained includes:

-

Melting Point (T_m): The peak temperature of the endothermic melting transition (if the compound is solid at room temperature).

-

Boiling Point (T_b): The peak temperature of the endothermic boiling transition.

-

Decomposition Temperature: Often observed as a sharp or broad exothermic or endothermic peak following the boiling point.

-

Enthalpy of Transitions (ΔH): The area under the transition peak, which quantifies the energy absorbed or released.

-

Predicted Thermal Degradation Data

While specific experimental data is unavailable, a hypothetical summary of potential TGA results is presented in Table 2 to illustrate the expected data presentation.

Table 2: Hypothetical TGA Data for this compound

| Parameter | Inert Atmosphere (Nitrogen) | Oxidative Atmosphere (Air) |

| T_onset (°C) | ~ 200 - 250 | ~ 180 - 230 |

| T_max (°C) | ~ 280 - 320 | ~ 260 - 300 |

| Residual Mass (%) at 600 °C | < 5% | < 2% |

Note: These values are illustrative and require experimental verification.

Visualizations

Experimental Workflow

The general workflow for assessing the thermal stability of a chemical compound using TGA and DSC is illustrated in the following diagram.

Caption: Experimental workflow for thermal analysis.

Plausible Degradation Pathway